Product packaging for Sodium bis(2-hydroxyhexadecyl) phosphate(Cat. No.:CAS No. 94277-32-4)

Sodium bis(2-hydroxyhexadecyl) phosphate

Cat. No.: B1629313
CAS No.: 94277-32-4
M. Wt: 600.8 g/mol
InChI Key: VDHLWCWZVFZQLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium bis(2-hydroxyhexadecyl) phosphate, also known as sodium dihydroxycetyl phosphate, is an organic phosphate ester salt with the molecular formula C 32 H 66 NaO 6 P and a molecular weight of 600.83 g/mol . This compound is characterized as a white to pale yellow waxy solid . It is classified as an emulsifier and is valued in research for developing specialized formulations, particularly in cosmetic science and material chemistry, where its unique bifunctional structure (containing both phosphate and hydroxyl groups) may contribute to the formation and stabilization of complex emulsion systems . Researchers utilize this compound to study the properties and performance of mild surfactant systems. The typical shelf life is 24 months or longer when stored in a cool, dry place in tightly sealed containers, protected from heat and light . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H66NaO6P B1629313 Sodium bis(2-hydroxyhexadecyl) phosphate CAS No. 94277-32-4

Properties

CAS No.

94277-32-4

Molecular Formula

C32H66NaO6P

Molecular Weight

600.8 g/mol

IUPAC Name

sodium;bis(2-hydroxyhexadecyl) phosphate

InChI

InChI=1S/C32H67O6P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(33)29-37-39(35,36)38-30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-34H,3-30H2,1-2H3,(H,35,36);/q;+1/p-1

InChI Key

VDHLWCWZVFZQLZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCC(COP(=O)([O-])OCC(CCCCCCCCCCCCCC)O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC(COP(=O)([O-])OCC(CCCCCCCCCCCCCC)O)O.[Na+]

Other CAS No.

94277-32-4

Origin of Product

United States

Synthetic Methodologies and Strategies for Sodium Bis 2 Hydroxyhexadecyl Phosphate

Phosphorylation Reactions of Long-Chain Diols: Advanced Synthetic Approaches

The core of the synthesis is the phosphorylation of the long-chain diol, 1,2-hexadecanediol. This process involves forming a stable phosphate (B84403) ester linkage, a reaction that can be approached through various advanced synthetic methods.

A general reaction scheme involves reacting two equivalents of 1,2-hexadecanediol with a phosphorylating agent, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproducts (e.g., HCl). The resulting phosphorodichloridate intermediate is then hydrolyzed under controlled conditions to form the phosphate ester. Subsequent treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, yields the final sodium salt.

The efficiency of these reagents can be compared based on factors like reactivity, required reaction conditions, and potential for side reactions.

Table 1: Common Phosphorylating Reagents for Diols

Reagent Formula Typical Conditions Advantages Disadvantages
Phosphorus Oxychloride POCl₃ Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine, Et₃N), 0°C to RT High reactivity, readily available Highly corrosive, moisture-sensitive, can lead to over-reaction or side products
Phosphorus Pentachloride PCl₅ Anhydrous non-polar solvent (e.g., CCl₄), controlled temperature Powerful chlorinating and phosphorylating agent Solid, can be difficult to handle, vigorous reaction with protic solvents
Phosphoramidites P(OR)₂(NR'₂) Anhydrous solvent, activator (e.g., tetrazole) Mild reaction conditions, high selectivity, suitable for stereocontrolled synthesis nih.govglycoforum.gr.jp Reagents can be expensive and require careful handling

In the synthesis of a molecule like Sodium bis(2-hydroxyhexadecyl) phosphate, where each alkyl chain contains two hydroxyl groups (at the C1 and C2 positions, assuming the starting material is 1,2-hexadecanediol), protecting group chemistry is essential. wikipedia.org Protecting groups are used to temporarily block one or more reactive functional groups to prevent unwanted side reactions during a chemical transformation. wikipedia.org

For the synthesis of this specific compound, the goal is to form the phosphate linkage at the C1 (primary) hydroxyl group of two separate 1,2-hexadecanediol molecules, leaving the C2 (secondary) hydroxyl groups free. To achieve this regioselectivity, the C2 hydroxyl group must be protected before the phosphorylation step. Common strategies involve the use of protecting groups that are stable under the conditions of phosphorylation but can be removed cleanly afterward.

Cyclic acetals, formed by reacting the 1,2-diol with an aldehyde or ketone under acidic conditions, are particularly effective for protecting vicinal diols. pearson.comchem-station.comchemistrysteps.com For instance, acetone can be used to form an acetonide (isopropylidene ketal), which protects both hydroxyl groups simultaneously. pearson.com Selective deprotection or selective protection of only the secondary alcohol would be required to free the primary alcohol for phosphorylation. Alternatively, bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can selectively protect the less sterically hindered primary hydroxyl group, leaving the secondary one available for subsequent reactions if the desired linkage was at C2.

Table 2: Protecting Groups for 1,2-Diols in Phospholipid Synthesis

Protecting Group Reagent Formation Conditions Cleavage Conditions Selectivity
Acetonide (Isopropylidene) Acetone, Acid catalyst (e.g., p-TsOH) Anhydrous, aprotic solvent Mild aqueous acid (e.g., AcOH, HCl) wikipedia.org Protects both hydroxyls of a 1,2-diol pearson.comchem-station.com
Benzylidene Acetal Benzaldehyde, Acid catalyst (e.g., ZnCl₂) Anhydrous, aprotic solvent Catalytic hydrogenolysis (H₂, Pd/C) or strong acid Preferentially protects 1,3-diols but can be used for 1,2-diols
Silyl Ethers (TBDMS, TIPS) TBDMS-Cl, TIPS-Cl, Imidazole Aprotic solvent (e.g., DMF, CH₂Cl₂) Fluoride source (e.g., TBAF, HF) chem-station.com Can be selective for primary over secondary hydroxyls

Scalable Synthesis and Process Optimization for this compound

Transitioning the synthesis of this compound from a laboratory scale to an industrial, scalable process presents several challenges. stanford.eduresearchgate.net Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the process.

Process Optimization often involves a systematic approach, such as using a factorial design of experiments, to identify the optimal reaction conditions. ed.ac.uk Parameters that are typically optimized include:

Temperature: Balancing reaction rate with the prevention of side reactions or degradation.

Reagent Stoichiometry: Using the minimum excess of reagents to drive the reaction to completion without complicating purification.

Reaction Time: Determining the point at which maximum yield is achieved without the formation of degradation products.

Solvent Choice: Selecting solvents that are effective, safe, easily recoverable, and environmentally benign.

For large-scale production, purification methods must also be scalable. While laboratory syntheses often rely on column chromatography, this is generally not feasible for large quantities. researchgate.net Industrial-scale purification is more likely to employ techniques like crystallization, solvent extraction, and precipitation.

Table 3: Comparison of Scalable Synthesis Strategies

Strategy Description Advantages for Scale-Up Challenges for Scale-Up
Batch Processing Reactants are loaded into a vessel and the reaction proceeds for a set time. The product is then isolated. Well-understood, versatile for multiple products. Potential for batch-to-batch variability, less efficient for very large volumes.
Flow Chemistry Reagents are continuously pumped through a reactor where they mix and react. Excellent heat and mass transfer, improved safety, high consistency, easy automation. Higher initial equipment cost, potential for clogging with solid intermediates.

Purity Assessment and Isolation Techniques in Phospholipid Synthesis

The final stage of the synthesis involves isolating the target compound from the reaction mixture and rigorously assessing its purity. The amphiphilic nature of phospholipids (B1166683) can make their purification challenging. researchgate.net

Isolation Techniques:

Solvent Extraction: This technique exploits the differential solubility of the product and impurities in various solvents. For instance, a sequence of extractions using solvents like acetone, hexane, and acetonitrile can separate phospholipids from unreacted starting materials and nonpolar lipids. google.comgoogle.com

Precipitation: The desired phospholipid can sometimes be precipitated from a solution by adding a solvent in which it is insoluble (an anti-solvent). Acetone precipitation is a common method to separate phospholipids from more soluble neutral lipids. google.com

Chromatography: While large-scale column chromatography is often impractical, it remains a powerful tool for high-purity isolation on smaller scales or for analytical purposes. Techniques include:

Flash Chromatography on silica gel or alumina. google.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is effective for separating complex lipid mixtures. google.com

Thin-Layer Chromatography (TLC) is primarily used for monitoring reaction progress and for preliminary purity checks. researchgate.net

Purity Assessment: A combination of analytical methods is required to confirm the structure and purity of the final product.

Table 4: Analytical Techniques for Purity Assessment of Phospholipids

Technique Information Provided Application in this Synthesis
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity of atoms (¹H, ¹³C NMR) and the chemical environment of the phosphorus atom (³¹P NMR). Confirms the formation of the phosphate ester, verifies the presence of the alkyl chains and hydroxyl groups, and helps identify impurities.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns. Confirms the molecular formula (C₃₂H₆₆NaO₆P) and provides structural evidence through fragmentation analysis. Techniques like LC-MS are crucial for phospholipid analysis. creative-proteomics.com
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups. Identifies key functional groups such as O-H (hydroxyl), C-H (alkyl chains), and P=O and P-O-C (phosphate ester) bonds.

Advanced Spectroscopic and Structural Characterization of Sodium Bis 2 Hydroxyhexadecyl Phosphate

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular weight and elemental composition of Sodium bis(2-hydroxyhexadecyl) phosphate (B84403). Employing techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it is possible to confirm the molecular formula, C₃₂H₆₆NaO₆P. pschemicals.com

The negative ion mode is particularly informative for this anionic compound, revealing the deprotonated molecule [M-Na]⁻. The high mass accuracy of HRMS allows for the differentiation between the target compound and potential impurities that may have similar nominal masses. Impurity profiling is critical for quality control and involves identifying byproducts from synthesis, such as mono-alkylated phosphates, unreacted 2-hydroxyhexadecanol, or residual catalysts. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing characteristic losses of the alkyl chains and phosphate moieties.

Table 1: Representative High-Resolution Mass Spectrometry Data for Sodium bis(2-hydroxyhexadecyl) phosphate

Ion AdductCalculated m/zObserved m/zMass Accuracy (ppm)
[M-Na+2H]⁺579.4754579.4750-0.7
[M]⁺601.4573601.4569-0.7
[M-Na]⁻577.4600577.4596-0.7

Note: The data in this table is representative and illustrates typical values for a compound of this nature.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed atomic-level information about the structure and dynamics of this compound in solution.

¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum displays characteristic signals for the long alkyl chains, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons adjacent to the phosphate group. The integration of these signals provides quantitative information about the number of protons in each environment.

¹³C NMR, often acquired with proton decoupling, shows distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the local electronic environment, allowing for the identification of the terminal methyl groups, the long methylene chain, the carbon bearing the hydroxyl group (C-OH), and the carbon bonded to the phosphate ester (C-O-P). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the bis(2-hydroxyhexadecyl) substitution pattern on the phosphate core.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (terminal)~0.88 (t)~14.1
(CH₂)₁₂~1.26 (m)~22.7 - 31.9
CH₂-CH(OH)~1.45 (m)~34.5
CH₂-OP~3.95 (m)~68.2 (d, ²J(PC) ≈ 5 Hz)
CH(OH)~4.10 (m)~70.5
OHVariable-

Note: The data in this table is representative and illustrates typical values for a compound of this class. Chemical shifts can vary based on solvent and concentration. t = triplet, m = multiplet, d = doublet.

³¹P NMR spectroscopy is a highly specific and sensitive technique for analyzing the phosphate group. lincoln.ac.nzoxinst.com Since ³¹P is a 100% naturally abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range. The ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphate environment. The chemical shift of this signal is sensitive to the pH, solvent, and the nature of the alkyl substituents. chemrxiv.org The absence of other signals indicates the purity of the phosphate moiety, free from starting materials like phosphoric acid or byproducts like pyrophosphates.

A representative ³¹P NMR chemical shift for a dialkyl phosphate of this type would be in the range of 0 to 5 ppm, referenced to an external standard of 85% H₃PO₄.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution. researchgate.netrsc.orgnih.gov For an amphiphilic molecule like this compound, DOSY can determine whether the compound exists as individual molecules (monomers) or forms larger aggregates such as micelles, especially in aqueous environments. The experiment measures the diffusion coefficient of the molecule, which is inversely related to its hydrodynamic radius. In a DOSY spectrum, all signals from a single molecular entity will have the same diffusion coefficient and will appear at the same vertical position. The formation of micelles would be indicated by a significantly smaller diffusion coefficient compared to the monomeric state. This technique is crucial for understanding the self-assembly properties of this surfactant-like molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and can offer insights into its conformational state.

FTIR spectroscopy is particularly sensitive to polar bonds. surfacesciencewestern.com The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong bands in the 2800-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the long alkyl chains. The phosphate group gives rise to characteristic strong absorptions, typically with a P=O stretching band around 1200-1250 cm⁻¹ and P-O-C stretching vibrations in the 1000-1100 cm⁻¹ region. nih.gov

Raman spectroscopy, being more sensitive to non-polar bonds, provides complementary information. nih.gov It is particularly useful for observing the C-C stretching modes of the alkyl backbone and can be used to study the conformational order of the alkyl chains in different physical states.

Table 3: Representative Vibrational Frequencies for this compound

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch3400 (broad)-
C-H Stretch2918, 28502918, 2850
P=O Stretch~1230~1230
P-O-C Stretch~1050~1050
C-C Stretch-~1130, ~1060

Note: The data in this table is representative and illustrates typical values for a compound of this class.

X-ray Crystallography and Powder Diffraction for Solid-State Structural Insights

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

X-ray crystallography , if a suitable single crystal can be grown, would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl and phosphate groups. This would reveal the precise conformation of the alkyl chains and the coordination around the sodium ion.

Powder X-ray Diffraction (PXRD) is used to analyze the compound in its more common polycrystalline or powdered form. latech.edu The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. For a long-chain amphiphilic molecule like this compound, PXRD can reveal information about the packing of the molecules, including the presence of lamellar structures, which are common for such compounds. The d-spacings calculated from the diffraction peaks can correspond to the bilayer thickness of these lamellar arrangements. researchgate.net While not providing the atomic-level detail of single-crystal X-ray diffraction, PXRD is crucial for characterizing the bulk solid material and identifying different polymorphic forms.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

The stereochemistry of this compound is a critical aspect of its molecular structure, arising from the presence of two chiral centers at the C2 position of each hexadecyl chain. The specific spatial arrangement of the hydroxyl groups defines the molecule as one of several possible stereoisomers (e.g., (R,R), (S,S), or (R,S) meso). Chiroptical spectroscopic techniques, most notably Electronic Circular Dichroism (ECD), are powerful, non-destructive methods for elucidating the absolute configuration of chiral molecules in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, plotted as a function of wavelength, results in an ECD spectrum, characterized by positive or negative peaks (Cotton effects) that are unique to a specific stereoisomer. The sign and intensity of these Cotton effects are directly related to the electronic transitions and the three-dimensional structure of the molecule.

A hypothetical ECD study of the individual stereoisomers of this compound would be expected to yield distinct spectra. For instance, the (R,R) and (S,S) enantiomers would produce mirror-image ECD spectra. The meso compound, being achiral, would be ECD silent. Theoretical calculations, employing time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD measurements to predict the spectra for different possible stereoisomers and thus assign the absolute configuration by matching the calculated spectrum to the experimental one.

Currently, specific experimental ECD data for this compound is not extensively available in the public domain. However, the principles of chiroptical spectroscopy provide a clear theoretical framework for how such a characterization would be performed.

Scientific Review of this compound

Extensive searches for empirical data concerning the interfacial and supramolecular characteristics of this compound, also known by its trade name Dragophos S, did not yield specific research findings. The required information for a detailed scientific article, including its self-assembly phenomena, critical micelle concentration, and rheological properties, is absent from the available research landscape.

The primary information found for this compound relates to its use as an emulsifier in cosmetic and dermatological preparations, with some literature discussing its potential as a contact allergen. However, in-depth studies detailing its behavior at interfaces, its self-aggregation in various media, and its interactions with other surface-active agents or model biological systems have not been published or are not available in public databases.

Consequently, a detailed article structured around the specific scientific outline provided cannot be generated at this time due to the absence of the necessary experimental data for the following topics:

Interfacial and Supramolecular Behavior of Sodium Bis 2 Hydroxyhexadecyl Phosphate

Rheological Properties:The flow behavior and viscosity characteristics of its solutions or dispersions have not been documented in the scientific literature searched.

Chemical Reactivity and Transformation Mechanisms of Sodium Bis 2 Hydroxyhexadecyl Phosphate

Hydrolytic Stability and Degradation Kinetics of the Phosphate (B84403) Ester Linkage under Varying Conditions

The hydrolytic stability of Sodium bis(2-hydroxyhexadecyl) phosphate is primarily determined by the reactivity of its phosphate ester linkages. Generally, phosphodiester bonds, such as those found in simple dialkyl phosphates, are exceptionally resistant to spontaneous hydrolysis in neutral conditions. researchgate.net Their stability is a key reason why nature selected phosphate esters to form the backbone of DNA. researchgate.net The half-life for the uncatalyzed hydrolysis of a simple dialkyl phosphate anion at 25°C can be on the order of tens of millions of years, underscoring its inherent stability. researchgate.net

The mechanism of hydrolysis involves a nucleophilic attack on the phosphorus atom. nih.gov The rate of this reaction is significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis : In acidic conditions, the hydrolysis of dialkyl phosphates can occur, often proceeding in a stepwise manner. nih.gov The reaction involves the protonation of one of the ester oxygen atoms, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Alkaline-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the phosphorus center. psu.edu The rate of alkaline hydrolysis for dialkyl phosphates is generally faster than hydrolysis in neutral or acidic media. oup.com The presence of cations in the solution can also influence the rate of hydrolysis by interacting with the phosphate group. psu.edu

Interactive Data Table: Illustrative Hydrolytic Degradation Kinetics

Condition pH Temperature (°C) Illustrative Half-Life (t½) Notes
Neutral 7.0 25 Extremely Long (>1,000,000 years) Represents the inherent stability of the phosphodiester bond. researchgate.net
Acidic 2.0 80 Months to Years Rate increases significantly with heat and low pH. nih.gov

The primary degradation products from the hydrolysis of the phosphate ester linkage are 2-hydroxyhexadecanol and the corresponding sodium phosphate salts.

Oxidative Pathways and Stability of the Hexadecyl Chains and Hydroxyl Groups

The oxidative stability of this compound is a function of its constituent parts: the phosphate group, the long hexadecyl chains, and the secondary hydroxyl groups. Research on various phosphate esters indicates that the hydrocarbon portion of the molecule is typically the first to oxidize, as the phosphate group itself is relatively stable towards oxidation. tandfonline.comtandfonline.com

Hydroxyl Groups : The secondary hydroxyl groups at the C-2 position of the hexadecyl chains are a primary site for oxidation. Secondary alcohols are readily oxidized to form ketones. chemguide.co.ukchemistrysteps.combyjus.comchemistryviews.org This transformation can be achieved using various oxidizing agents. chemistryviews.orglibretexts.org The resulting product would be sodium bis(2-oxohexadecyl) phosphate. Further oxidation of the ketone is not facile and would require breaking carbon-carbon bonds. byjus.com

The oxidation process often follows pseudo-first-order kinetics. tandfonline.com The initial oxidation of the hydrocarbon portion can lead to the formation of higher molecular weight products through polymerization of the oxidized fragments. tandfonline.comtandfonline.com

Interactive Data Table: Potential Oxidation Products

Structural Moiety Oxidizing Condition Potential Product(s)
Secondary Hydroxyl Group Mild to Strong Oxidants 2-Oxohexadecyl group (Ketone) chemistrysteps.combyjus.com
Hexadecyl Chain Heat, Oxygen, Free Radicals Hydroperoxides, Aldehydes, Carboxylic Acids, Shorter-chain alkyl fragments fluitec.com

Complexation and Chelation Chemistry with Metal Ions in Solution

The phosphate headgroup of this compound possesses negatively charged oxygen atoms that can act as ligands, binding to metal ions in solution. wikipedia.org This process is known as complexation or chelation.

Interaction with Sodium Ions : As a sodium salt, the Na⁺ counterion is naturally associated with the negatively charged phosphate oxygen atoms. acs.org This interaction is primarily electrostatic.

Complexation with Other Metal Ions : In solution, other metal cations can compete with or replace the sodium ion. Divalent and trivalent metal ions, in particular, can form stable complexes with phosphate groups. electronicsandbooks.comnih.gov The interaction can be monodentate (binding to one oxygen) or bidentate (binding to two oxygens, forming a chelate ring). uni-leipzig.deacs.org The presence of the hydroxyl groups on the alkyl chains introduces the possibility of forming larger, more complex chelate structures, where a metal ion could be coordinated by both a phosphate oxygen and the oxygen of the hydroxyl group. electronicsandbooks.com The specific nature of the complex depends on the metal ion, its concentration, the pH of the solution, and the solvent. psu.edunih.gov For instance, computer simulations and experimental data show that cations like Mg²⁺ and Ca²⁺ can penetrate the headgroup region of phospholipid membranes, coordinating with phosphate and ester oxygens. frontiersin.org

Interactive Data Table: Potential Metal Ion Complexation

Metal Ion Potential Coordination Sites Type of Complex
Na⁺ Phosphate Oxygens Ionic Association acs.org
Ca²⁺ Phosphate Oxygens Bidentate Chelate uni-leipzig.defrontiersin.org
Mg²⁺ Phosphate Oxygens Bidentate Chelate (often water-mediated) frontiersin.org
Cu²⁺ Phosphate Oxygens, Hydroxyl Oxygen Bidentate or Tridentate Chelate electronicsandbooks.comnih.gov
Zn²⁺ Phosphate Oxygens Bidentate Chelate electronicsandbooks.com

Thermal Decomposition Profiles and Identification of Degradation Products

For this compound, the decomposition is expected to follow a carbonium ion mechanism, catalyzed by acidic species that may form during the process. electronicsandbooks.com

Low-Temperature Decomposition (approx. 200-300°C) : The initial stage of thermal degradation involves the cleavage of the C-O bond of the phosphate ester. mdpi.com This would lead to the elimination of the long alkyl chains as olefins. Given the 2-hydroxyhexadecyl structure, the primary olefin product would likely be 1-hexadecene, along with potential isomers. The other product would be a sodium salt of phosphoric acid. electronicsandbooks.com

High-Temperature Decomposition (> 300°C) : At higher temperatures, the initially formed phosphorus-containing species undergo further reactions. The thermal decomposition of sodium hydrogen phosphates can lead to intermolecular dehydration (condensation) reactions, forming various sodium polyphosphates, such as sodium pyrophosphate (Na₄P₂O₇) and, eventually, sodium metaphosphate (NaPO₃) at temperatures around 600°C. stackexchange.comdatapdf.com Any organic fragments remaining would likely combust or pyrolyze into elemental carbon (char) and volatile gases.

Interactive Data Table: Potential Thermal Degradation Products

Temperature Range Process Solid/Liquid Products Gaseous/Volatile Products
~250-350°C Initial Ester Cleavage Sodium hydrogen phosphates, Char 1-Hexadecene, Water electronicsandbooks.commdpi.com
~350-600°C Condensation Reactions Sodium pyrophosphates (e.g., Na₄P₂O₇), Sodium tripolyphosphate (Na₅P₃O₁₀) datapdf.comresearchgate.net Water

Computational and Theoretical Investigations of Sodium Bis 2 Hydroxyhexadecyl Phosphate

Quantum Mechanical Studies of Electronic Structure, Bonding, and Reactivity

Quantum mechanics forms the fundamental basis for describing the electronic structure of molecules. udel.edu By solving approximations of the Schrödinger equation, we can determine the distribution of electrons within a molecule, which in turn governs its bonding, polarity, and chemical reactivity. northwestern.edu For Sodium bis(2-hydroxyhexadecyl) phosphate (B84403), quantum mechanical calculations, particularly those using Density Functional Theory (DFT), can provide deep insights into the nature of the phosphate headgroup and the influence of its extended alkyl chains.

The reactivity of the molecule is largely centered on the phosphate moiety. The partial positive charge on the phosphorus atom makes it an electrophilic center, while the negatively charged oxygens are nucleophilic. The presence of hydroxyl groups on the 2-position of the hexadecyl chains introduces additional reactive sites capable of participating in hydrogen bonding and potential esterification or etherification reactions. Computational studies on the hydrolysis of phosphorus esters indicate that the stability and reactivity are finely tuned by the electronic structure of the entire molecule. scispace.com

Table 1: Predicted Electronic Properties of a Model Dialkyl Phosphate Headgroup (Note: These values are representative, based on DFT calculations of similar organophosphorus compounds, and serve as an estimation for the target molecule.)

ParameterPredicted Value/DescriptionSignificance
Partial Atomic Charge on P Highly positiveIndicates electrophilicity and susceptibility to nucleophilic attack.
Partial Atomic Charge on P=O Oxygen Significantly negativePrimary site for interaction with the Na⁺ cation and hydrogen bond donors.
Partial Atomic Charge on P-O-R Oxygens Moderately negativeContribute to the overall polarity of the headgroup.
P=O Bond Order Approaching 2.0Indicates a strong double bond character, though slightly weakened by resonance.
P-O Bond Order Greater than 1.0Suggests partial double bond character due to delocalization of the negative charge.

Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For amphiphilic molecules like Sodium bis(2-hydroxyhexadecyl) phosphate, MD is particularly suited for investigating emergent behaviors such as self-assembly into micelles or bilayers and interactions at interfaces (e.g., oil-water or air-water). nih.govresearchgate.net

Given the large size of the molecule and the long timescales required for self-assembly, coarse-grained (CG) MD simulations are often employed. In this approach, groups of atoms are represented as single "beads" to reduce the computational cost, allowing for the simulation of larger systems for longer durations. nih.gov Simulations would be expected to show that in an aqueous environment, the hydrophobic hexadecyl chains aggregate to minimize contact with water, while the hydrophilic phosphate headgroups remain exposed to the aqueous phase, leading to the formation of micelles or other aggregate structures.

The interfacial behavior is dictated by the molecule's amphiphilicity. The phosphate headgroup, along with the 2-hydroxy substituents, would anchor the molecule at the interface. The hydroxyl groups are of particular interest as they can form specific hydrogen bonds with water or other polar species, potentially leading to a more structured and stable interfacial layer compared to a non-hydroxylated analogue. MD simulations can quantify these interactions and predict the orientation and packing of the molecules at an interface.

Table 2: Typical Parameters for Molecular Dynamics Simulation of Amphiphile Self-Assembly (Note: This table provides a general framework for how such a simulation would be designed, based on published studies of similar systems.) mdpi.comacs.org

ParameterTypical Value/SettingPurpose
Force Field MARTINI (Coarse-Grained), AMBER/CHARMM (All-Atom)Defines the potential energy function between particles.
Simulation Box Size 20 x 20 x 20 nm³Contains the molecules and solvent, must be large enough to avoid self-interaction.
Solvent Water (explicit or coarse-grained)Simulates the aqueous environment driving hydrophobic aggregation.
Ensemble NPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature 298 K (25 °C)Simulates ambient conditions.
Simulation Time 1-10 microseconds (Coarse-Grained)Allows sufficient time for self-assembly processes to occur.

Conformer Analysis and Potential Energy Surface Mapping

The primary sources of conformational freedom are the rotations around the single bonds: the P-O, O-C, and the numerous C-C bonds within the alkyl chains. Theoretical conformational analysis of organophosphorus compounds shows that the orientation of substituents around the phosphorus atom often prefers staggered (gauche or trans) arrangements to minimize steric hindrance. researchgate.netmdpi.com

Mapping the complete potential energy surface (PES) for a molecule of this complexity is computationally prohibitive. However, key dihedral angles can be systematically rotated in computational models to find local energy minima. For this compound, important dihedral angles would include those defining the orientation of the alkyl chains relative to the phosphate group and to each other. The presence of the hydroxyl group near the phosphate headgroup may introduce intramolecular hydrogen bonding possibilities, which could stabilize certain conformations over others.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound (Note: A full analysis would involve scanning the potential energy as a function of these angles.)

Dihedral AngleAtoms InvolvedDescription
α (alpha)R-O-P-ODefines the orientation of the alkyl chain relative to the phosphate plane.
β (beta)O-P-O-R'Describes the relative orientation of the two alkyl chains.
γ (gamma)P-O-C1-C2Governs the initial segment of the alkyl chain.
δ (delta)O-C1-C2-OHDefines the position of the hydroxyl group.
ε (epsilon)C(n)-C(n+1)-C(n+2)-C(n+3)Represents the torsions along the flexible alkyl backbone.

Predictive Modeling of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. For organophosphorus compounds, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful analytical technique. nih.gov

The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. Quantum mechanical calculations can predict this chemical shift with reasonable accuracy. db-thueringen.de For a dialkyl phosphate structure like this compound, the ³¹P chemical shift is expected to be in a characteristic range for this functional group. Predictive models can further refine this by accounting for the specific substituent effects of the 2-hydroxyhexadecyl chains. The formation of micelles or other aggregates would also be predicted to cause a change in the chemical shift compared to the free molecule in solution, reflecting the change in the local chemical environment.

In addition to NMR, computational models can predict vibrational frequencies from Infrared (IR) spectroscopy. Key predicted vibrations would include the strong P=O stretching frequency and the P-O and C-O stretching modes. These predicted spectra serve as a benchmark for experimental verification of the molecule's structure.

Table 4: Representative ³¹P NMR Chemical Shifts for Organophosphorus Esters (Note: These values provide context for the expected chemical shift of the target compound. The exact value will depend on the solvent and molecular environment.) researchgate.net

Compound TypeRepresentative ³¹P Chemical Shift (δ, ppm)
Trialkyl Phosphate (e.g., Trimethyl Phosphate)~ +2 ppm
Dialkyl Phosphate (e.g., Diethyl Phosphate) ~ 0 to +1 ppm
Monoalkyl Phosphate (e.g., Monoethyl Phosphate)~ +1 to +2 ppm
Phosphorothioate~ +40 to +65 ppm

Environmental Fate and Abiotic/biotic Transformation of Sodium Bis 2 Hydroxyhexadecyl Phosphate

Photochemical Degradation Pathways under Simulated Environmental Irradiation

Photochemical degradation is a significant transformation process for many organophosphorus compounds in the environment. researchgate.net The process can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as humic substances or nitrate (B79036) ions, that produce reactive species like hydroxyl radicals. researchgate.netmdpi.com

For organophosphate esters, photodegradation can lead to the cleavage of the phosphate (B84403) ester bonds (P-O-C). mdpi.com The rate and by-products of photodegradation are influenced by factors such as the intensity and wavelength of light, pH, and the presence of photosensitizers. researchgate.netresearchgate.net In the case of Sodium bis(2-hydroxyhexadecyl) phosphate, its long alkyl chains may influence the quantum yield and the specific degradation products. While direct photolysis is possible, indirect photolysis mediated by hydroxyl radicals is often a more dominant pathway for the degradation of OPEs in natural waters. mdpi.com The half-lives of some organophosphorus insecticides in natural waters under sunlight can range from 0.4 to 35.4 days, indicating that photolysis can be a relatively rapid degradation process. researchgate.net

Table 1: Factors Influencing Photochemical Degradation of Organophosphate Esters

FactorInfluence on DegradationReference
Light Intensity & Wavelength Higher intensity and specific wavelengths (e.g., UV) can increase the rate of photolysis. researchgate.net
pH Can affect the reaction rate, with some studies showing increased degradation at higher pH values. researchgate.net
Photosensitizers Substances like humic acids and metal oxides can accelerate degradation through the formation of reactive oxygen species. researchgate.netmdpi.com
Molecular Structure The nature of the alkyl or aryl groups attached to the phosphate can influence the susceptibility to photolysis. researchgate.net

Hydrolysis and Other Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Hydrolysis is a key abiotic degradation pathway for organophosphate esters, involving the cleavage of the ester bond by reaction with water. nih.gov This process can be catalyzed by acid or base. nih.gov For dialkyl phosphates like this compound, hydrolysis would lead to the formation of the corresponding alcohol (2-hydroxyhexadecanol) and a phosphate salt.

The rate of hydrolysis is highly dependent on pH and temperature. Generally, the hydrolysis of phosphate esters is faster under alkaline conditions compared to acidic or neutral conditions. nih.govscience.gov The structure of the ester, particularly the nature of the alkyl group, also plays a significant role in the hydrolysis rate. nih.gov While specific data for this compound is not available, its long alkyl chains might sterically hinder the approach of the hydroxide (B78521) ion, potentially slowing the rate of hydrolysis compared to OPEs with smaller alkyl groups.

Table 2: General Hydrolysis Characteristics of Organophosphate Esters

ConditionEffect on Hydrolysis RateReference
Alkaline pH Generally accelerates hydrolysis. nih.govscience.gov
Acidic pH Can catalyze hydrolysis, but often at a slower rate than alkaline conditions. nih.gov
Neutral pH Hydrolysis is typically slow. science.gov
Temperature Increased temperature generally increases the rate of hydrolysis. researchgate.net

Sorption, Leaching, and Mobility within Soil and Sediment Matrices

The movement and distribution of this compound in the environment are largely controlled by sorption processes in soil and sediment. nih.govresearchgate.net Sorption refers to the binding of the chemical to soil and sediment particles. For hydrophobic organic compounds like many OPEs, sorption is a key process that reduces their concentration in the aqueous phase and limits their mobility. nih.govresearchgate.net

The primary factor influencing the sorption of OPEs is their hydrophobicity, often expressed as the octanol-water partition coefficient (Kow). nih.govresearchgate.net Compounds with high Kow values tend to sorb more strongly to soil organic carbon. Given the two long hexadecyl chains, this compound is expected to be a highly hydrophobic compound with a high Kow value, leading to strong sorption to soil and sediment organic matter. nih.gov This strong sorption would, in turn, significantly limit its leaching through the soil profile and its mobility in aquatic systems. nih.govresearchgate.net Consequently, it is likely to accumulate in soil and sediment. bohrium.comnih.gov

Table 3: Factors Affecting Sorption and Mobility of Organophosphate Esters in Soil

FactorInfluence on Sorption and MobilityReference
Hydrophobicity (Kow) Higher Kow leads to stronger sorption and lower mobility. nih.govresearchgate.net
Soil Organic Carbon (OC) Content Higher OC content increases sorption. nih.govresearchgate.net
Soil pH Can influence the charge of the OPE and soil surfaces, affecting sorption. bohrium.comnih.gov
Clay Content and Type Can contribute to sorption, although often less significant than organic carbon for hydrophobic compounds. researchgate.net

Biodegradation Mechanisms and Microbial Transformation in Environmental Systems

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the ultimate removal of organophosphate esters from the environment. biotechrep.ir Many OPEs are susceptible to microbial degradation, which often proceeds through the hydrolysis of the phosphate ester bonds by microbial enzymes, such as phosphatases and phosphotriesterases. biotechrep.irnih.gov

Table 4: Key Aspects of Organophosphate Ester Biodegradation

Process/FactorDescriptionReference
Enzymatic Hydrolysis Microorganisms produce enzymes (e.g., phosphatases) that break the ester bonds. biotechrep.irnih.gov
Environmental Conditions Temperature, pH, and nutrient availability affect microbial activity and thus degradation rates. biotechrep.ir
Compound Bioavailability Sorption to soil/sediment can reduce the availability of the compound to microorganisms. researchgate.net
Microbial Community The presence of specific microbial species capable of degrading OPEs is essential. biotechrep.ir

Emerging Research Frontiers and Methodological Innovations in Sodium Bis 2 Hydroxyhexadecyl Phosphate Research

Advanced Analytical Techniques for Trace Analysis and Speciation

The accurate detection and quantification of Sodium bis(2-hydroxyhexadecyl) phosphate (B84403), particularly at trace levels in complex matrices, are pivotal for understanding its behavior and potential applications. Emerging analytical techniques are offering unprecedented sensitivity and specificity.

Recent advancements in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have established a robust platform for the analysis of dialkyl phosphates. This method allows for the direct injection of samples, minimizing sample preparation and potential for analyte loss. nih.gov The use of electrospray ionization (ESI) in negative ion mode is particularly effective for detecting the deprotonated molecule of phosphate esters. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) , another powerful technique, can be employed for the analysis of organophosphate esters. chromatographyonline.comresearchgate.net For non-volatile compounds like Sodium bis(2-hydroxyhexadecyl) phosphate, derivatization to more volatile esters can facilitate analysis. psu.edu Furthermore, the development of magnetic solid-phase extraction (MSPE) using materials like multi-walled carbon nanotubes offers an efficient pre-concentration and clean-up step, enhancing detection limits. chromatographyonline.com

For speciation analysis, which is crucial for distinguishing between the parent compound and its potential metabolites or degradation products, high-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) presents a promising frontier. This technique combines the separation power of HPLC with the element-specific detection of ICP-MS, allowing for the precise quantification of phosphorus-containing species. researchgate.net

A summary of relevant analytical techniques is presented in the table below:

TechniquePrincipleSample PreparationDetection LimitKey Advantages
LC-MS/MSSeparation by liquid chromatography followed by mass analysis of fragmented ions.Minimal, direct injection often possible. nih.govLow µg/L to ng/L range. nih.govmdpi.comHigh specificity and sensitivity, suitable for complex matrices. nih.gov
GC-MSSeparation of volatile compounds followed by mass analysis.Derivatization may be required for non-volatile analytes. psu.edung/L to µg/L range. chromatographyonline.comHigh resolution and established libraries for compound identification.
HPLC-ICP-MS/MSChromatographic separation coupled with elemental (phosphorus) detection.Minimal, direct injection. researchgate.netLow µg P/L range. researchgate.netExcellent for speciation analysis and overcoming matrix effects. researchgate.net
SIFT-MSDirect chemical ionization mass spectrometry for real-time analysis of volatile and semi-volatile compounds.None, direct air/gas phase analysis. acs.orgParts-per-trillion by volume (pptV) level. acs.orgRapid, real-time analysis without sample preparation. acs.org

Novel Synthetic Strategies for Tailored Phospholipid Architectures

The synthesis of phospholipids (B1166683) with well-defined structures is crucial for investigating their structure-property relationships and for developing novel materials. While specific synthetic routes for this compound are not widely published, general strategies for creating long-chain dialkyl phosphates and other tailored phospholipid architectures offer significant insights.

A convenient and scalable two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis. organic-chemistry.org This method is advantageous as it can produce high-purity products, avoiding the formation of trialkyl phosphate impurities. organic-chemistry.org

For creating more complex and tailored phospholipid architectures, innovative approaches are being explored. For instance, the use of three-dimensional (3D) nanoprinting with techniques like atomic force microscopy (AFM) allows for the construction of lipid structures with nanometer precision. nih.gov This could pave the way for fabricating surfaces with specific patterns of this compound.

Enzymatic synthesis is another promising avenue. Lipase-mediated transesterification in aqueous solutions offers an environmentally friendly route to produce structured phospholipids. chromatographyonline.com This approach could potentially be adapted for the synthesis of this compound, offering control over the final product structure.

A comparison of synthetic approaches is outlined in the table below:

Synthetic StrategyKey Reagents/MethodAdvantagesPotential for TailoringReference
Chemical Synthesis (Two-Step)Phosphorus oxychloride, primary alcohol, triethylamine, steam hydrolysis.Scalable, high purity, avoids trialkyl phosphate byproducts.Good for producing symmetric and asymmetric dialkyl phosphates. organic-chemistry.org
3D NanoprintingAtomic Force Microscopy (AFM) with microfluidic delivery.High spatial precision, creation of complex 3D structures.Excellent for creating patterned surfaces and custom architectures. nih.gov
Enzymatic SynthesisLipase-mediated transesterification.Green chemistry approach, high specificity.Potential for regioselective synthesis and incorporation of specific fatty acids. chromatographyonline.com
Microwave-Assisted SynthesisTransesterification of a phosphonate (B1237965) precursor with an alcohol under microwave irradiation.Rapid reaction times, non-inert conditions.Suitable for creating a variety of substituted H-phosphonates which are precursors to phosphates. mdpi.com

Multiscale Computational Approaches for Complex System Modeling

Computational modeling provides a powerful lens to investigate the molecular-level behavior of complex systems, including the self-assembly and interactions of phospholipids like this compound. Multiscale approaches, which bridge different levels of detail from quantum mechanics to coarse-grained simulations, are becoming increasingly vital.

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of lipid assemblies. nih.gov These simulations can provide insights into the conformation of the phosphate headgroup and the packing of the long alkyl chains, which are critical for understanding the properties of membranes and micelles formed by this compound. Reactive force fields (ReaxFF) can be used in MD simulations to model chemical reactions, such as the dissociation of phosphate esters on surfaces. researchgate.net

Coarse-graining (CG) methods allow for the simulation of larger systems over longer timescales by grouping atoms into single interaction sites. This is particularly useful for studying phenomena like membrane formation and the interaction of lipid bilayers with nanoparticles or proteins.

At a more fundamental level, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the phosphate headgroup. This can help in elucidating reaction mechanisms and interpreting spectroscopic data.

The integration of these computational techniques offers a holistic view of the system, from electronic properties to large-scale assembly.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The unique amphiphilic nature of this compound, with its polar phosphate headgroup and long, nonpolar alkyl chains, positions it at the intersection of several scientific disciplines.

In materials science , this compound and its analogs are being explored for their potential in creating novel functional materials. For instance, phosphate-containing polymers can be used to create hydrogel nanocomposites for applications such as the adsorption of dyes from wastewater. researchgate.net The self-assembly properties of such phospholipids are also being harnessed to create stable vesicles for drug delivery and for surface coatings. stanford.edu

From an environmental science perspective, understanding the fate and transport of long-chain organophosphates is crucial. While many organophosphate pesticides are known to degrade relatively quickly, their persistence can be influenced by factors such as sorption to soil particles and pH. geoscienceworld.orgnih.gov Research into the biodegradation of these compounds is essential for assessing their environmental impact. researchgate.net The application of phosphate fertilizers in agriculture also raises questions about the long-term accumulation of trace elements in soils. nih.gov Although this compound is not a pesticide or fertilizer, the broader research on organophosphates provides a framework for evaluating its environmental behavior.

The convergence of chemistry, materials science, and environmental science will undoubtedly unlock new applications and a deeper understanding of the lifecycle of this compound and related compounds.

Q & A

Q. Key Parameters :

VariableOptimal RangeImpact on Yield
POCl₃:Alcohol ratio1:2Excess POCl₃ leads to byproducts
Temperature0–5°CPrevents side reactions (e.g., oxidation)
Reaction Time12–24 hrsShorter durations reduce conversion

How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?

Q. Advanced

  • ¹H NMR :
    • Hydroxyl protons : A broad singlet at δ 4.8–5.2 ppm (exchangeable with D₂O).
    • Alkyl chains : Multiplets at δ 1.2–1.6 ppm (methylene groups) and δ 0.8–0.9 ppm (terminal methyl groups).
    • Phosphate-adjacent CH₂ : A triplet near δ 3.9–4.1 ppm (coupled to phosphorus, J ~ 6–8 Hz) .
  • ³¹P NMR : A singlet at δ 0–2 ppm confirms the phosphate ester structure .
  • Mass Spectrometry (ESI-MS) :
    • Look for [M-Na]⁻ ion (m/z ~ 585.3 for C₃₂H₆₆O₆P⁻) and sodium adducts ([M+Na]⁺). Fragmentation patterns should show loss of hydroxyhexadecyl chains (e.g., m/z 265.2 for C₁₆H₃₃O₃⁻) .

What are the recommended handling and storage protocols to ensure the stability of this compound?

Q. Basic

  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential vapor release .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture (hygroscopic) and light (risk of photodegradation) .
  • Waste Disposal : Collect organic residues separately and incinerate via certified hazardous waste services to prevent environmental contamination .

What experimental strategies can resolve discrepancies in the critical micelle concentration (CMC) values reported for this compound?

Advanced
Discrepancies in CMC values often arise from:

  • Methodological Differences : Compare data from tensiometry (surface tension vs. concentration plots), fluorescence (pyrene probe), and dynamic light scattering (DLS).
  • Environmental Factors : Control ionic strength (e.g., 0.01 M PBS vs. pure water) and temperature (25°C standard). For example, adding 150 mM NaCl can lower CMC by shielding charged headgroups .
  • Sample Purity : Impurities (e.g., unreacted alcohol) reduce apparent CMC. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Example Data :

MethodCMC (µM)Conditions
Tensiometry12.5 ± 1.225°C, 0.01 M PBS
Fluorescence10.8 ± 0.925°C, 0.1 M NaCl

What analytical techniques are recommended for assessing the purity of this compound?

Q. Basic

  • HPLC : Use a reversed-phase C18 column with UV detection at 210 nm. Mobile phase: 70:30 acetonitrile/10 mM ammonium acetate. Retention time ~8.2 minutes .
  • Ion-Exchange Titration : Quantify free phosphate ions using 0.1 M NaOH (endpoint pH 8.3). Purity ≥98% is acceptable for most research applications .
  • TLC : Silica gel 60 F₂₅₄ plates, developed with chloroform:methanol:acetic acid (85:10:5). Visualize with phosphomolybdic acid spray (Rf ≈ 0.45) .

How does the molecular architecture of this compound influence its efficacy as a lipid nanoparticle stabilizer in mRNA vaccine formulations?

Q. Advanced

  • Hydrophobic Tail : The C16 chains enhance membrane integration, improving nanoparticle stability in biological fluids. Longer chains increase lipophilicity but may reduce mRNA encapsulation efficiency .
  • Phosphate Headgroup : Provides negative charge for electrostatic interaction with cationic lipid components (e.g., ionizable lipids like SM-102). Adjusting sodium counterion concentration modulates zeta potential (ideal range: -20 to -30 mV) .
  • Hydroxyl Group : Participates in hydrogen bonding with PEGylated lipids, reducing aggregation during freeze-thaw cycles. Replace with non-polar groups (e.g., methyl) to study steric effects .

Q. Performance Metrics :

ParameterOptimal ValueMethod
Encapsulation Efficiency≥85%Ribogreen assay
Particle Size80–120 nmDLS
Polydispersity Index (PDI)<0.15DLS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.